Methylvinylnitrosamine
Overview
Description
Methylvinylnitrosamine, also known as N-Methyl-N-nitrosovinylamine, is a chemical compound with the molecular formula C3H6N2O. It is a nitrosamine, a class of compounds known for their potential carcinogenic properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Methylvinylnitrosamine can be synthesized through several methods. One common synthetic route involves the reaction of N-methylvinylamine with nitrous acid. The reaction conditions typically require a controlled temperature and acidic environment to facilitate the formation of the nitrosamine group. Industrial production methods may involve more advanced techniques to ensure high purity and yield .
Chemical Reactions Analysis
Methylvinylnitrosamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides and other oxygen-containing compounds.
Reduction: Reduction reactions can convert the nitrosamine group into amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Methylvinylnitrosamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound to study nitrosamine reactivity.
Biology: Researchers study its effects on biological systems to understand its carcinogenic potential.
Medicine: It is used in studies related to cancer research to investigate the mechanisms of nitrosamine-induced carcinogenesis.
Industry: The compound is used in the development of certain industrial chemicals and materials
Mechanism of Action
The mechanism of action of Methylvinylnitrosamine involves its metabolic activation to form reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to mutations, cellular damage, and ultimately carcinogenesis. The molecular targets and pathways involved include DNA alkylation and the activation of oncogenes .
Comparison with Similar Compounds
Methylvinylnitrosamine can be compared with other nitrosamines such as N-Nitrosodimethylamine and N-Nitrosodiethylamine. While all these compounds share the nitrosamine group, this compound is unique due to its vinyl group, which influences its reactivity and biological effects. Similar compounds include:
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomethylamine .
Properties
IUPAC Name |
N-ethenyl-N-methylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c1-3-5(2)4-6/h3H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZVYNHQGTZJIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
Record name | N-NITROSOMETHYLVINYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16138 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-nitrosomethylvinylamine is a very volatile yellow liquid. (NTP, 1992), Yellow liquid; [HSDB] | |
Record name | N-NITROSOMETHYLVINYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/16138 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Nitrosomethylvinylamine | |
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Boiling Point |
117 to 118 °F at 30 mmHg (NTP, 1992), 47 °C | |
Record name | N-NITROSOMETHYLVINYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16138 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Nitrosomethylvinylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5110 | |
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Solubility |
30000 ppm at 77 °F (NTP, 1992), Soluble in water (3%), Soluble in organic solvents and lipids | |
Record name | N-NITROSOMETHYLVINYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16138 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Nitrosomethylvinylamine | |
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Vapor Pressure |
8.96 [mmHg] | |
Record name | N-Nitrosomethylvinylamine | |
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Color/Form |
Yellow liquid | |
CAS No. |
4549-40-0 | |
Record name | N-NITROSOMETHYLVINYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16138 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Nitroso-N-methylvinylamine | |
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Record name | N-Nitrosomethylvinylamine | |
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Record name | Methylvinylnitrosamine | |
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Record name | N-NITROSOMETHYLVINYLAMINE | |
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Record name | N-Nitrosomethylvinylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5110 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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